molecular formula C8H3Cl2F6N B6311611 2,4-Dichloro-bis(trifluoromethyl)aniline CAS No. 1858255-24-9

2,4-Dichloro-bis(trifluoromethyl)aniline

Cat. No.: B6311611
CAS No.: 1858255-24-9
M. Wt: 298.01 g/mol
InChI Key: KXXZAVNZTJNBKX-UHFFFAOYSA-N
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Description

2,4-Dichloro-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5Cl2F6N. It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to an aniline ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-bis(trifluoromethyl)aniline typically involves the chlorination of 4-trifluoromethylaniline. The process begins by dissolving 4-trifluoromethylaniline in glacial acetic acid and heating the mixture to around 60°C. Chlorine gas is then bubbled through the solution until the starting material is almost completely consumed. The reaction mixture is cooled, filtered, and washed with water to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,4-Dichloro-bis(trifluoromethyl)aniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

2,4-Dichloro-bis(trifluoromethyl)aniline is unique due to the presence of both chlorine and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,4-dichloro-N,N-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZAVNZTJNBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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